molecular formula C14H11N3O2 B13420061 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid

4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid

Cat. No.: B13420061
M. Wt: 253.26 g/mol
InChI Key: MVWDXKSLZOABLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is a compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which is further connected to a metanoic acid group. The azido group is known for its reactivity, making this compound a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid typically involves the introduction of the azido group into the biphenyl structure. One common method is the reaction of a nitrile intermediate with sodium azide. This reaction is carried out under controlled conditions to ensure the formation of the desired azido compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate may be used for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid involves its reactivity due to the azido group. This group can undergo various chemical transformations, making the compound a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, such as its use in drug development where it may interact with biological molecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
  • 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile
  • 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxamide
  • 2H-tetrazole,5-[4’- (azidomethyl)-[1,1’-biphenyl]-2-yl]

Uniqueness

4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is unique due to its specific structure, which combines an azido group with a biphenyl and metanoic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-(azidomethyl)-2-phenylbenzoic acid

InChI

InChI=1S/C14H11N3O2/c15-17-16-9-10-6-7-12(13(8-10)14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)

InChI Key

MVWDXKSLZOABLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.